molecular formula C11H14INO B8757088 N-(1-(4-Iodophenyl)propan-2-YL)acetamide

N-(1-(4-Iodophenyl)propan-2-YL)acetamide

Cat. No.: B8757088
M. Wt: 303.14 g/mol
InChI Key: AXJHQAKUMFWDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-Iodophenyl)propan-2-YL)acetamide is a useful research compound. Its molecular formula is C11H14INO and its molecular weight is 303.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

N-[1-(4-iodophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H14INO/c1-8(13-9(2)14)7-10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

AXJHQAKUMFWDNC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)I)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 6.00 g (23.4 mmol) N-(1-(4-bromophenyl)propan-2-yl)acetamide (II.1) in 65 mL dioxan are added 0.45 g (2.34 mmol) CuI, 0.50 mL (4.70 mmol) N,N″-dimethyl-ethylendiamine and 7.02 g (46.9 mmol) NaI. The reaction mixture is stirred at 120° C. for 70 h. The mixture is allowed to cool to r.t. and half of the solvent is removed in vacuo. EtOAc and diluted aq. ammonia solution are added and the layers are separated. The aq. layer is once more extracted with EtOAc. The organic layers are combined, dried with Na2SO4, filtered and the solvent is removed in vacuo. The crude product is triturated with diethylether and dried at 50° C. in vacuo.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N″-dimethyl-ethylendiamine
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.45 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 6.00 g (23.4 mmol) N-(1-(4-bromophenyl)propan-2-yl)acetamide (I44.1) in 65 mL dioxan are added 0.45 g (2.34 mmol) CuI, 0.50 mL (4.70 mmol) N,N′-dimethylethylendiamine and 7.02 g (46.9 mmol) NaI. The reaction mixture is stirred at 120° C. for 70 h. The mixture is allowed to cool to r.t. and half of the solvent is removed in vacuo. EtOAc and diluted aq. ammonia solution are added and the layers are separated. The aq. layer is once more extracted with EtOAc. The organic layers are combined, dried with Na2SO4 and the solvent is removed in vacuo. The crude product is triturated with diethylether and dried at 50° C. in vacuo.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.45 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.